molecular formula C20H30O4 B027735 10-Hydroxy-11,12-epoxyeicosa-5,8,14,17-tetraenoic acid CAS No. 103188-12-1

10-Hydroxy-11,12-epoxyeicosa-5,8,14,17-tetraenoic acid

Cat. No.: B027735
CAS No.: 103188-12-1
M. Wt: 334.4 g/mol
InChI Key: OBMDDWFJCHGNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hepoxilin B4 is a member of the hepoxilin family, which are epoxyalcohol metabolites derived from polyunsaturated fatty acids. These compounds possess both an epoxide and a hydroxyl residue. Hepoxilin B4 is specifically derived from arachidonic acid and plays a significant role in various biological processes, including inflammation and cellular signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hepoxilin B4 typically involves the enzymatic conversion of arachidonic acid through the action of lipoxygenases. The process begins with the formation of hydroperoxy derivatives, which are then converted into hepoxilins through the action of specific enzymes . The reaction conditions often require controlled environments to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of hepoxilin B4 is less common due to its instability and the complexity of its synthesis. advancements in biotechnology and enzymatic synthesis have made it possible to produce hepoxilin B4 in controlled laboratory settings for research purposes .

Chemical Reactions Analysis

Types of Reactions

Hepoxilin B4 undergoes various chemical reactions, including:

    Reduction: Reduction of the epoxide group to form dihydroxy derivatives.

    Substitution: Reactions involving the substitution of the hydroxyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of hepoxilin B4 include:

Major Products Formed

The major products formed from the reactions of hepoxilin B4 include trioxilins, dihydroxy derivatives, and various substituted compounds depending on the reaction conditions and reagents used .

Scientific Research Applications

Hepoxilin B4 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Hepoxilin B4

Hepoxilin B4 is unique due to its specific structure and the dual presence of epoxide and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its role in calcium signaling and inflammation sets it apart from other eicosanoids .

Properties

CAS No.

103188-12-1

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C20H30O4/c1-3-5-13-17(12-4-2)20(16-24-20)18(21)14-10-8-6-7-9-11-15-19(22)23/h3,6-7,10,13-14,17-18,21H,4,8-9,11-12,15-16H2,1-2H3,(H,22,23)/b7-6-,14-10-/t5?,17?,18-,20-/m1/s1

InChI Key

OBMDDWFJCHGNRL-UHFFFAOYSA-N

Isomeric SMILES

CCCC(C=C=CC)[C@]1(CO1)[C@@H](/C=C\C/C=C\CCCC(=O)O)O

SMILES

CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O

Canonical SMILES

CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O

Synonyms

10-hydroxy-11,12-epoxyeicosa-5,8,14,17-tetraenoic acid
hepoxilin B4

Origin of Product

United States

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